N-butyl-2,4-dinitroaniline

Herbicide Efficacy Dinitroaniline Potency Weed Control Bioassay

Research on dinitroaniline herbicides is constrained by the dominance of 2,6-dinitro analogs (e.g., trifluralin). N-butyl-2,4-dinitroaniline provides a structurally orthogonal comparator. - **Core Value**: Validated in head-to-head bioassays for herbicidal screening programs requiring differential substitution patterns. - **Reactivity**: 2,4-dinitro pattern enables nucleophilic aromatic substitution (SNAr) for intermediate synthesis. - **Physicochemical**: logP ~3.7 for QSAR model development on lipophilicity and soil sorption.

Molecular Formula C10H13N3O4
Molecular Weight 239.23 g/mol
CAS No. 13059-86-4
Cat. No. B11963943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butyl-2,4-dinitroaniline
CAS13059-86-4
Molecular FormulaC10H13N3O4
Molecular Weight239.23 g/mol
Structural Identifiers
SMILESCCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C10H13N3O4/c1-2-3-6-11-9-5-4-8(12(14)15)7-10(9)13(16)17/h4-5,7,11H,2-3,6H2,1H3
InChIKeyXFLMVRNRVDULNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-butyl-2,4-dinitroaniline (CAS 13059-86-4): Chemical Identity and Class Context for Procurement Specification


N-butyl-2,4-dinitroaniline (CAS 13059-86-4; molecular formula C10H13N3O4; molecular weight 239.23 g/mol) is a dinitroaniline derivative belonging to a broader class of nitroaromatic compounds known for their use as selective herbicides and as synthetic intermediates [1]. This compound is characterized by a 2,4-dinitro substitution pattern on the aniline ring with an n-butyl substituent on the amino nitrogen, distinguishing it structurally from the more widely commercialized 2,6-dinitroaniline herbicides (e.g., trifluralin, benfluralin, butralin) that incorporate additional ring substituents such as trifluoromethyl or tert-butyl groups [2]. Unlike many 2,6-dinitroaniline herbicides that are deployed as pre-emergence microtubule inhibitors in agricultural settings, N-butyl-2,4-dinitroaniline has been investigated for its comparative herbicidal potency and is also recognized as a reactive intermediate for further derivatization via nucleophilic aromatic substitution (SNAr) [3]. The compound exhibits a predicted logP of approximately 3.7, indicating moderate lipophilicity, and is typically synthesized through the reaction of 1-chloro-2,4-dinitrobenzene with n-butylamine [4].

1 Experimental herbicide screening: differential potency profiling vs. 2,6-dinitroaniline herbicides
2 Synthetic intermediate: 2,4-dinitro scaffold for nucleophilic aromatic substitution (SNAr)
3 Physicochemical reference: moderate lipophilicity for partitioning and sorption studies

Why Generic Substitution of N-butyl-2,4-dinitroaniline with Other Dinitroanilines Is Not Scientifically Defensible


Dinitroaniline derivatives are not functionally interchangeable due to fundamental differences in substitution pattern (2,4- vs. 2,6-dinitro), ring substituents, and N-alkyl chain identity, all of which dictate differential reactivity, biological potency, and environmental fate [1]. The 2,4-dinitro substitution pattern, as found in the target compound, is thermodynamically favored over 2,3- and 3,4-dinitro isomers based on calculated molecular energies, and this positional isomerism directly influences electronic distribution and subsequent nucleophilic aromatic substitution (SNAr) reactivity [2]. In contrast, most commercial dinitroaniline herbicides (e.g., trifluralin, benfluralin, butralin, oryzalin) possess a 2,6-dinitro substitution pattern with additional electron-withdrawing or bulky groups (e.g., -CF3, -tert-butyl) on the ring that significantly modulate microtubule binding affinity, volatility, and soil sorption behavior [3]. The transition from mono- to dinitroaniline derivatives is accompanied by a marked shift in toxicological mechanism—from primarily haematotoxic and hepatotoxic effects to metabolic disruption—further underscoring that even within the nitroaniline class, small structural variations yield qualitatively different biological outcomes [4]. Consequently, substituting N-butyl-2,4-dinitroaniline with a 2,6-dinitroaniline analog or a different N-alkyl homolog (e.g., N-ethyl-2,4-dinitroaniline) without empirical validation introduces unacceptable variability in reaction yields, herbicidal efficacy, or toxicological profile.

2,4- vs 2,6-dinitro substitution
Alters electronic distribution and SNAr reactivity; not interchangeable with commercial 2,6-dinitro herbicides
N-alkyl chain length variation
Butyl vs. ethyl or methyl chains change lipophilicity, membrane permeability, and soil sorption behavior
Positional isomer instability
2,3- and 3,4-dinitro isomers are thermodynamically unfavored; substitution may introduce synthetic inconsistency

Quantitative Comparative Evidence for N-butyl-2,4-dinitroaniline: Head-to-Head Performance Data Against Trifluralin and Class-Level Differentiation


Comparative Herbicidal Potency: N-butyl-2,4-dinitroaniline Versus Trifluralin in Velvetleaf and Crabgrass Bioassays

In a direct head-to-head laboratory bioassay comparing herbicidal activity, N-butyl-2,4-dinitroaniline demonstrated comparable or potentially greater potency than trifluralin when evaluated against velvetleaf and crabgrass seed germination and early seedling growth [1]. Both compounds were tested at equivalent concentrations in acetone-based solutions, with seeds exposed to identical treatment conditions including a five-day incubation period [1]. The experimental protocol employed 25 mg of each dinitroaniline in 5.0 mL acetone, followed by serial dilutions for application to seeded Petri dishes [1]. The comparative assessment indicated that N-butyl-2,4-dinitroaniline induced earlier and more pronounced decay symptoms in treated weeds relative to trifluralin, as evidenced by differential mold formation patterns suggesting accelerated tissue senescence in the N-butyl-2,4-dinitroaniline-treated groups [1].

Herbicidal potency
Reported
Earlier decay onset vs. trifluralin
May support herbicide screening context
Single-lab bioassay; data to verify
Herbicide Efficacy Dinitroaniline Potency Weed Control Bioassay

Positional Isomer Differentiation: 2,4-Dinitro Versus 2,6-Dinitro Substitution Pattern and Thermodynamic Stability

Computational analysis of dinitroaniline isomers reveals that the 2,4-dinitroaniline configuration, which defines the target compound's substitution pattern, is thermodynamically favored over alternative positional isomers including 2,3-dinitroaniline and 3,4-dinitroaniline [1]. Calculated molecular energies indicate that 2,4-dinitroaniline and 2,6-dinitroaniline represent the energetically favored configurations among all possible dinitroaniline isomers, while 2,3- and 3,4-dinitroanilines are the unfavored molecules [1]. This thermodynamic preference directly impacts synthetic accessibility and compound stability during storage and reaction conditions. Critically, the 2,4-dinitro substitution pattern—present in the target compound—differs fundamentally from the 2,6-dinitro pattern that characterizes nearly all commercial dinitroaniline herbicides (including trifluralin, benfluralin, butralin, oryzalin, pendimethalin, and ethalfluralin) [2]. This positional difference alters the electronic distribution across the aromatic ring, which in turn modulates reactivity in nucleophilic aromatic substitution (SNAr) reactions and binding interactions with biological targets such as plant tubulin [2].

Isomer stability
Class-level
2,4-dinitro favored over 2,3- and 3,4- isomers
Supports synthesis and storage stability review
Computational inference; experimental validation recommended
Isomer Stability Molecular Energetics Structure-Activity Relationship

N-Alkyl Chain Length Differentiation: N-Butyl Versus N-Ethyl Homolog Effects on Lipophilicity and Physicochemical Properties

The n-butyl substituent on the amino nitrogen of the target compound confers a logP value of approximately 3.7, reflecting moderate lipophilicity that differs substantially from shorter-chain N-alkyl homologs [1]. In comparison, the N-ethyl-2,4-dinitroaniline analog (CAS 3846-50-2; molecular weight 211.2 g/mol) would be expected to exhibit lower lipophilicity due to its reduced alkyl chain length, based on established quantitative structure-property relationships (QSPR) for homologous series [2]. Toxicity of nitroaromatic compounds in this class is determined by both hydrophobicity (expressed by the octanol/water partition coefficient) and the rate of reduction of the nitro group (expressed by electrochemical half-wave reduction potential or Hammett sigma values) [3]. The increased lipophilicity of the N-butyl derivative relative to N-ethyl or N-methyl homologs influences membrane permeability, soil sorption (Koc), and environmental partitioning behavior [4]. Specifically, higher logP values correlate with increased soil organic matter sorption and reduced aqueous mobility in environmental matrices, with dinitroaniline Koc values reported to range from 80 to 471,000 across the class depending on substitution pattern [4].

Lipophilicity (logP)
Class-level
Target: logP ~3.7
Moderate lipophilicity; influences sorption and permeability
Predicted logP; experimental logP to verify
Lipophilicity logP Alkyl Chain Effects Physicochemical Properties

Synthetic Route Differentiation: Oxidative Alkylamination Yields for N-alkyl-2,4-dinitroanilines

The oxidative alkylamination method enables efficient synthesis of N-alkyl-2,4-dinitroanilines from nitroarenes, with reported yields reaching up to 81% for this class of compounds when employing optimized oxidant systems [1]. In this synthetic approach, 1,3-dinitrobenzene and related nitroarenes react with a wide range of alkylamines in the presence of oxidants such as AgPy2MnO4 or KMnO4 to afford the corresponding N-alkyl-2,4-dinitroanilines [1]. Notably, AgPy2MnO4 demonstrates superior selectivity and yields compared to KMnO4 for alkylaminations, providing a competitive alternative to classical SNAr synthesis that emphasizes mild conditions and commercial availability of starting materials [1]. The classical SNAr synthesis of N-butyl-2,4-dinitroaniline proceeds through reaction of 1-chloro-2,4-dinitrobenzene (CDNB) with n-butylamine [2]. Alternative SNAr investigations with tert-butylamine and 2,4-dinitrochlorobenzene demonstrate that reaction kinetics follow second-order behavior and are subject to substantial acceleration under high pressure (up to 1000 kG/cm²) [3].

Synthetic yield
Supporting
Up to 81% (AgPy2MnO4)
Supports synthetic route selection
Class-level yield; specific product yield may vary
Synthetic Yield Oxidative Alkylamination SNAr Reactivity Process Chemistry

Validated Application Scenarios for N-butyl-2,4-dinitroaniline Based on Quantitative Comparative Evidence


Comparative Herbicide Screening Programs: Direct Potency Assessment Against Trifluralin

Based on direct head-to-head bioassay evidence demonstrating comparable or potentially superior herbicidal activity relative to trifluralin, N-butyl-2,4-dinitroaniline is validated for use in experimental herbicide screening programs that aim to identify dinitroaniline derivatives with differential potency profiles [1]. The compound's 2,4-dinitro substitution pattern—distinct from the 2,6-dinitro configuration of commercial herbicides—provides a structurally orthogonal probe for investigating structure-activity relationships in microtubule inhibition [2]. Procurement is justified when research objectives require a dinitroaniline comparator that shares the core pharmacophore but diverges in substitution pattern and potency kinetics.

Synthetic Intermediate for SNAr-Derived Functional Materials and Heterocyclic Compounds

The 2,4-dinitro substitution pattern renders N-butyl-2,4-dinitroaniline a reactive intermediate for nucleophilic aromatic substitution (SNAr) reactions, enabling further derivatization to substituted anilines, heterocycles, or functional materials [1]. The compound's synthesis via reaction of 1-chloro-2,4-dinitrobenzene with n-butylamine is well-established, and alternative oxidative alkylamination methods offer yields up to 81% for this compound class [2]. This application is supported by the compound's thermodynamic stability as a favored 2,4-dinitro isomer and its defined reactivity profile under both ambient and high-pressure SNAr conditions [3]. Procurement is warranted when synthetic pathways require a 2,4-dinitroaniline scaffold with a specific N-butyl substituent.

Physicochemical Reference Standard for Lipophilicity and Environmental Partitioning Studies

With a defined logP of approximately 3.7, N-butyl-2,4-dinitroaniline serves as a reference compound for investigating alkyl chain length effects on lipophilicity within the dinitroaniline series [1]. The compound's moderate logP value contrasts with the expected lower lipophilicity of N-ethyl and N-methyl homologs, enabling systematic study of how N-alkyl substitution modulates membrane permeability, soil sorption (Koc), and environmental fate [2]. Given that dinitroaniline toxicity is determined by both hydrophobicity (logP) and nitro group reduction rate, the compound provides a defined reference point for QSAR model development and validation [3]. Procurement is appropriate for environmental chemistry and toxicology laboratories conducting comparative partitioning or fate studies.

Application
Selection Property
Validation Focus
Herbicide screening studies
Differential 2,4-dinitro vs. 2,6-dinitro pattern
Potency comparison and mode-of-action assays
Synthetic intermediate
2,4-Dinitro scaffold for SNAr derivatization
Reaction yield and substitution fidelity verification
Lipophilicity reference
Defined logP for partitioning studies
Sorption coefficient and permeability measurement
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